4-[(Dimethylamino)methyl]-1-methylpiperidine dihydrochloride
Overview
Description
“4-[(Dimethylamino)methyl]-1-methylpiperidine dihydrochloride” is a chemical compound with the molecular formula C9H22Cl2N2 . It is intended for research use only and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular weight of “this compound” is 229.19 g/mol. The InChI code for this compound is 1S/C9H20N2O.2ClH/c1-11(2)7-9(8-12)3-5-10-6-4-9;;/h10,12H,3-8H2,1-2H3;2*1H .Scientific Research Applications
Photodimerization Studies
4-[(Dimethylamino)methyl]-1-methylpiperidine dihydrochloride is involved in photodimerization reactions. For example, ultraviolet irradiation of 2-aminopyridine derivatives in hydrochloric acid solution results in the formation of 1,4-dimers, indicating the potential for synthesizing complex molecular structures through photochemical processes (Taylor & Kan, 1963).
Catalysis in Organic Synthesis
This compound acts as an effective ligand for stabilizing zirconocene complexes, which are pivotal in coupling reactions between organic substrates, showcasing its role in facilitating complex synthetic pathways (Wagenen & Livinghouse, 1989).
Antitumor and Antimicrobial Applications
In medicinal chemistry, derivatives of this compound exhibit notable cytotoxic activity against various cancer cell lines. This points towards its potential use in the development of new antitumor agents (Deady et al., 2003). Additionally, these derivatives demonstrate significant antimicrobial activity, further expanding its applications in medicinal research (Ghorab et al., 2017).
Charge-Transfer Complex Formation
The compound plays a role in the formation of charge-transfer molecular complexes, essential in understanding electron donor-acceptor interactions in chemistry. This is crucial for the development of materials with specific electronic properties (Mostafa et al., 2015).
Catalysis in Acylation Reactions
This compound is used as a catalyst in acylation reactions, crucial for modifying organic molecules and enhancing their properties for various applications, such as in pharmaceuticals (Liu et al., 2014).
Environmental Applications
It is also involved in environmental applications, such as in the acetylation of rice straw for oil spill cleanup, demonstrating its utility in environmental remediation technologies (Sun et al., 2002).
Safety and Hazards
properties
IUPAC Name |
N,N-dimethyl-1-(1-methylpiperidin-4-yl)methanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-10(2)8-9-4-6-11(3)7-5-9;;/h9H,4-8H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZWSMIHJLDIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN(C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.